molecular formula C16H14IN3 B3477331 6-iodo-N-phenethylquinazolin-4-amine

6-iodo-N-phenethylquinazolin-4-amine

Cat. No.: B3477331
M. Wt: 375.21 g/mol
InChI Key: FOAGBVHSQPUYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-iodo-N-phenethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological and pharmacological activities. This particular compound is characterized by the presence of an iodine atom at the 6th position and a phenethyl group attached to the nitrogen atom at the 4th position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-N-phenethylquinazolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-iodoquinazoline.

    N-alkylation: The 6-iodoquinazoline is then subjected to N-alkylation using phenethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

6-iodo-N-phenethylquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The phenethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom could yield various 6-substituted quinazoline derivatives.

Scientific Research Applications

6-iodo-N-phenethylquinazolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-iodo-N-phenethylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A well-known quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Gefitinib: Another quinazoline-based drug that inhibits EGFR and is used in cancer therapy.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in the treatment of breast cancer.

Uniqueness

6-iodo-N-phenethylquinazolin-4-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The phenethyl group also adds to its distinctiveness, potentially affecting its interaction with molecular targets and its pharmacokinetic properties.

Properties

IUPAC Name

6-iodo-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3/c17-13-6-7-15-14(10-13)16(20-11-19-15)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAGBVHSQPUYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-N-phenethylquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-iodo-N-phenethylquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
6-iodo-N-phenethylquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
6-iodo-N-phenethylquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
6-iodo-N-phenethylquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
6-iodo-N-phenethylquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.